N-[(oxolan-2-yl)methyl]-2-(thiophene-3-amido)-1,3-oxazole-4-carboxamide

Physicochemical profiling Drug-likeness Solubility prediction

Solubility-limited kinase inhibitor screening derails hit-to-lead programs. N-[(oxolan-2-yl)methyl]-2-(thiophene-3-amido)-1,3-oxazole-4-carboxamide (CAS 1787903-14-3) solves this with a computed clogP of 0.17-substantially lower than aromatic-substituted analogs (clogP >2.0)-enabling reliable aqueous solubility for SPR, ITC, and NMR assays. The oxolan-2-ylmethyl substituent introduces a chiral center absent in achiral benzyl/phenylethyl comparators, enabling enantioselective SSAR investigations. Supplied at ≥95% purity, this compound serves as the key low-lipophilicity reference within thiophene-3-amido-oxazole-4-carboxamide SAR matrices for kinase inhibitor optimization. Request a quote for competitive bulk pricing and immediate global dispatch.

Molecular Formula C14H15N3O4S
Molecular Weight 321.35
CAS No. 1787903-14-3
Cat. No. B2774098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(oxolan-2-yl)methyl]-2-(thiophene-3-amido)-1,3-oxazole-4-carboxamide
CAS1787903-14-3
Molecular FormulaC14H15N3O4S
Molecular Weight321.35
Structural Identifiers
SMILESC1CC(OC1)CNC(=O)C2=COC(=N2)NC(=O)C3=CSC=C3
InChIInChI=1S/C14H15N3O4S/c18-12(9-3-5-22-8-9)17-14-16-11(7-21-14)13(19)15-6-10-2-1-4-20-10/h3,5,7-8,10H,1-2,4,6H2,(H,15,19)(H,16,17,18)
InChIKeyIKGCMIQIIIIMSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 1787903-14-3: Structural & Physicochemical Profile


N-[(oxolan-2-yl)methyl]-2-(thiophene-3-amido)-1,3-oxazole-4-carboxamide is a synthetic heterocyclic small molecule (C₁₄H₁₅N₃O₄S, MW 321.36 g/mol) built on a 1,3-oxazole-4-carboxamide core functionalized with a thiophene-3-amido group at the 2-position and an oxolan-2-ylmethyl (tetrahydrofuran-2-ylmethyl) substituent on the terminal carboxamide nitrogen [1]. The compound is supplied as a research-grade chemical with typical purity ≥95% and is cataloged by multiple vendors including Life Chemicals (catalog F6196-0064) [2]. Its computed physicochemical profile—clogP 0.17, topological polar surface area (TPSA) 98.25 Ų, 7 hydrogen bond acceptors, 1 hydrogen bond donor, and 3 rotatable bonds—places it firmly within Lipinski Rule of 5 compliance, distinguishing it from more lipophilic in-class analogs [1].

Workflow Kinase inhibitor hit-to-lead and SAR studies
Selection logic Low-lipophilicity oxazole scaffold with reported drug-likeness
Key feature Chiral oxolane N-substituent enables stereochemistry-dependent studies

CAS 1787903-14-3: Non-Interchangeability with Analogs


Compounds within the thiophene-3-amido-oxazole-4-carboxamide family differ critically in their N-terminal substituents, producing divergence in lipophilicity, hydrogen-bonding capacity, stereochemistry, and metabolic stability that precludes generic substitution. The target compound's oxolan-2-ylmethyl (tetrahydrofuran-2-ylmethyl) group confers a calculated clogP of 0.17—substantially lower than the estimated clogP >2.0 for aromatic-substituted analogs such as the 4-chlorobenzyl (CAS 1396851-71-0) or 1-phenylethyl (CAS 1396872-46-0) derivatives [1]. This hydrophilic shift directly impacts aqueous solubility, formulation behavior, and membrane permeability. Furthermore, the oxolan-2-ylmethyl substituent introduces a chiral center absent in all commonly listed achiral aromatic-substituted comparators, creating stereochemistry-dependent binding potential that cannot be replicated by planar benzyl or phenylethyl analogs [2]. The thiophene-3-amido attachment (versus the more common thiophene-2-amido isomer) alters the vector of the sulfur atom relative to the oxazole core, affecting π-stacking geometry and hydrogen-bonding orientation with target proteins—differences documented across thiophene carboxamide structure-activity relationship (SAR) series [3]. Substituting one analog for another without controlling for these multivariate physicochemical differences risks irreproducible biological results.

Physicochemical mismatch Aromatic-substituted analogs (e.g., 4-chlorobenzyl, 1-phenylethyl) exhibit estimated clogP >2.0. Target clogP 0.17 may shift solubility and membrane permeability profiles significantly.
Target: clogP 0.17
Analog: clogP >2.0 (class-level)
Stereochemical gap Achiral aromatic analogs lack the oxolane chiral center. Enantioselective target engagement cannot be probed without stereochemical control.
Hydrogen-bonding shift Aromatic analogs alter HBA/HBD ratio (6:2 vs. 7:1), potentially affecting target binding geometry and solvation in biochemical assays.

CAS 1787903-14-3: Differentiation Evidence vs. Analogs


Lipophilicity (clogP) Comparison vs. Aromatic Analogs

The target compound exhibits a computed clogP of 0.17, markedly lower than the predicted values for its closest aromatic-substituted comparators [1]. The 4-chlorobenzyl analog (CAS 1396851-71-0, C₁₆H₁₂ClN₃O₃S, MW 361.8) bears an additional aromatic ring and chlorine atom, which class-level inference predicts adds approximately +1.5 to +2.5 logP units relative to the oxolane-substituted target [2]. Similarly, the 1-phenylethyl analog (CAS 1396872-46-0, C₁₇H₁₅N₃O₃S, MW 341.4) carries a phenyl group expected to raise clogP above 2.0 . The 0.17 clogP of the target compound places it in the optimal range for aqueous solubility and oral bioavailability per Lipinski guidelines, whereas comparator compounds with aromatic N-substituents trend toward excessive lipophilicity (clogP >2.0–3.5), increasing the risk of poor aqueous solubility, non-specific protein binding, and hERG channel interactions [1].

Lipophilicity vs. Aromatic Analogs
Cross-study comparable
Target clogP = 0.17. Aromatic analogs (4-chlorobenzyl, 1-phenylethyl): estimated clogP >2.0–2.5. ΔclogP ≥ 1.8 logP units lower for target.
May support higher aqueous solubility and formulation reproducibility for biochemical assays.
Comparator values from class-level structural estimation; confirm experimentally.
Physicochemical profiling Drug-likeness Solubility prediction

Stereochemical Comparison: Chiral vs. Achiral Analogs

The target compound contains a chiral center at the 2-position of the oxolane (tetrahydrofuran) ring, introduced by the N-[(oxolan-2-yl)methyl] substituent. This stereogenic center is absent in all major in-class comparators bearing achiral aromatic N-substituents: N-[(4-chlorophenyl)methyl] (CAS 1396851-71-0), N-(1-phenylethyl) (CAS 1396872-46-0), N-(3-fluoro-4-methylphenyl) (CAS 1421524-86-8), and N-(2-fluorobenzyl) analogs are all achiral molecules [1][2]. The presence of a single undefined chiral center means the commercial product exists as a racemic mixture unless otherwise specified, offering the opportunity for enantiomeric resolution and the study of stereochemistry-dependent pharmacology—a dimension entirely inaccessible with the achiral aromatic-substituted comparators .

Chiral vs. Achiral Analogs
Head-to-head
Target: 1 chiral center (oxolan-2-yl). Comparators (4-chlorobenzyl, 1-phenylethyl, 3-fluoro-4-methylphenyl): 0 chiral centers.
Stereochemical-control study fit; enantiomer-attribution review possible.
Supplied as racemic mixture; enantiomeric resolution required for SSAR.
Stereochemistry Chiral resolution Enantioselective binding

H-Bond Donor/Acceptor Profile vs. Aromatic Analogs

The target compound possesses 7 hydrogen bond acceptors (HBA) and 1 hydrogen bond donor (HBD), derived from the oxazole ring (O, N), two amide carbonyls, the thiophene sulfur, the oxolane ring oxygen, and a single amide NH [1]. In contrast, aromatic-substituted comparators such as the 4-chlorobenzyl analog (CAS 1396851-71-0) have only 6 HBA (loss of the oxolane ether oxygen) while retaining 2 HBD (the core amide NH plus a second NH), shifting the HBA/HBD ratio from 7:1 to 6:2 [2]. This altered hydrogen-bonding stoichiometry affects both the molecule's solvation properties and its capacity for directional interactions with protein targets. The oxolane oxygen in the target compound provides an additional hydrogen bond acceptor site with distinct geometry compared to the planar aromatic ring in the comparators, potentially enabling interactions with polar residues in target binding pockets that are inaccessible to the benzyl-substituted series [1].

H-Bond Donor/Acceptor Profile
Head-to-head
Target: HBA 7, HBD 1 (7:1). Aromatic analogs: HBA 6, HBD 2 (6:2). Oxolane oxygen provides an additional acceptor site.
Supports binding-site hydrogen-bonding requirement studies.
HBA/HBD counts derived from molecular formula and structural features.
Hydrogen bonding Protein-ligand interactions Molecular recognition

Regioisomeric Impact: 3-Amido vs. 2-Amido Thiophene

The target compound incorporates a thiophene-3-amido (thiophene-3-carboxamido) group, where the amide linkage is attached at the 3-position of the thiophene ring. This contrasts with the more common thiophene-2-amido isomer found in analogs such as N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-2-(thiophene-2-amido)-1,3-oxazole-4-carboxamide (CAS 1286719-44-5) and N-(3-fluoro-4-methylphenyl)-2-(thiophene-2-amido)-1,3-oxazole-4-carboxamide . The 3-position attachment places the sulfur atom in a meta relationship to the amide carbonyl, altering the electronic distribution and the vector of the sulfur atom relative to the oxazole core. Published SAR studies on thiophene-3-carboxamide derivatives have demonstrated that the 3-amido regioisomer can exhibit distinct kinase inhibition profiles compared to the 2-amido isomer, with differential effects on c-Jun N-terminal kinase (JNK) and VEGFR-2 inhibition potency [1]. A 2024 study on thiophene-3-carboxamide derivatives reported VEGFR-2 IC₅₀ values as low as 191.1 nM for optimized 3-amido compounds [1].

3-Amido vs. 2-Amido Thiophene
Class-level inference
Thiophene-3-amido attachment alters sulfur vector and electronic distribution vs. common 2-amido isomer. Class-level VEGFR-2 IC50 = 191.1 nM reported for optimized 3-carboxamide.
Reported SAR context for kinase target engagement geometry.
Not a direct head-to-head comparison; class-level literature inference.
Regioisomerism Structure-activity relationship Kinase inhibitor design

Scaffold Validation: Kinase Inhibitor Patent Landscape

The 1,3-oxazole-4-carboxamide scaffold of the target compound is validated across multiple patent families as a privileged kinase inhibitor chemotype. Neosome Life Sciences LLC holds a granted US patent (issued October 2013) specifically covering 1,3-oxazole-4-carboxamides as inhibitors of cyclin-dependent kinases (CDKs) for cancer therapy, including prostate, lung, breast, colon, leukemia, CNS, melanoma, ovarian, and renal cancers [1]. Separately, a 2019 study published in PMC demonstrated that oxazole-4-carboxamide-based GSK-3β inhibitors achieve potencies as low as IC₅₀ = 0.030 nM with >10-fold selectivity over GSK-3α, establishing this scaffold's capacity for high-potency, highly selective kinase inhibition [2]. Additionally, Roche Palo Alto's US patent US-7786110-B2 covers thiazole and oxazole-substituted arylamides as P2X3 and P2X2/3 antagonists, further documenting the therapeutic relevance of oxazole-containing amides . The target compound combines this validated 1,3-oxazole-4-carboxamide pharmacophore with a thiophene-3-amido extension, placing it at the intersection of multiple active patent landscapes.

Kinase Inhibitor Scaffold Validation
Class-level inference
1,3-Oxazole-4-carboxamide scaffold validated in Neosome CDK patent and GSK-3β literature (IC50 0.030 nM for optimized derivative OCM-51).
May support kinase pathway-study fit; target compound itself not assayed in these systems.
Data from patent and published literature; target compound requires specific validation.
Kinase inhibition CDK inhibitors Patent landscape

Drug-Likeness Profile: TPSA and clogP Advantages

The target compound's combination of TPSA = 98.25 Ų and clogP = 0.17 places it in an optimal region of physicochemical space for oral bioavailability and CNS permeability, per the widely adopted TPSA <140 Ų and clogP <5 filters [1]. This contrasts with aromatic-substituted analogs such as the 4-chlorobenzyl derivative (CAS 1396851-71-0, estimated TPSA ~90–95 Ų with higher clogP >2.5) which, while maintaining acceptable TPSA, carry substantially higher lipophilicity that increases the risk of metabolic liability, phospholipidosis, and hERG channel interaction . The target compound's 3 rotatable bonds and balanced HBA/HBD profile (7:1) further support favorable passive permeability characteristics. Notably, the compound's molecular weight (321.36 g/mol) is lower than most aromatic-substituted comparators (341–362 g/mol), providing a ligand efficiency advantage in hit-to-lead optimization [1].

Drug-Likeness Profile
Cross-study comparable
TPSA 98.25 Ų; MW 321.36; RotB 3. All parameters within Lipinski Rule of 5. MW 20–40 g/mol lower than aromatic analogs.
Reported favorable ADME prediction context for hit-to-lead selection.
Computed values; experimental solubility and permeability confirmation recommended.
Drug-likeness ADME prediction Formulation science

CAS 1787903-14-3: Application Scenarios


Low-Lipophilicity Kinase Hit-to-Lead

For medicinal chemistry teams pursuing kinase inhibitor optimization where controlling lipophilicity is critical for ADME and safety outcomes, the target compound provides a rare combination of a validated 1,3-oxazole-4-carboxamide kinase-binding scaffold with a clogP of only 0.17—substantially lower than aromatic-substituted analogs (clogP >2.0). This low lipophilicity reduces the risk of CYP450 metabolism, phospholipidosis, and hERG channel blockade that frequently derail more lipophilic lead series [1]. The scaffold's documented activity against CDKs (Neosome patent) and GSK-3β (literature IC₅₀ = 0.030 nM for optimized derivatives) provides a credible biological starting hypothesis for kinase inhibitor programs [2].

Chiral Scaffold for Stereochemistry-Pharmacology Studies

The target compound's oxolan-2-ylmethyl chiral center offers a distinct advantage over achiral aromatic-substituted analogs for laboratories investigating enantioselective target engagement. The racemic product can be resolved into enantiomers via chiral chromatography, enabling comparative studies of (R)- and (S)-enantiomer binding to kinase ATP-binding sites. This stereochemical dimension is entirely absent in the achiral 4-chlorobenzyl, 1-phenylethyl, and 3-fluoro-4-methylphenyl comparators, making the target compound the only member of its immediate analog series suitable for preclinical stereochemistry-activity relationship (SSAR) investigations [3].

Aqueous Solubility for Biophysical Screening

The target compound's computed TPSA of 98.25 Ų and clogP of 0.17 predict substantially higher aqueous solubility than lipophilic aromatic-substituted analogs. This physicochemical profile makes it a preferred choice for biophysical screening techniques (surface plasmon resonance, isothermal titration calorimetry, NMR-based fragment screening) where compound solubility in aqueous buffer is critical for reliable dose-response data [1]. Researchers experiencing solubility-related assay interference or precipitation with more lipophilic thiophene-oxazole analogs should prioritize this compound for assay development.

SAR Studies: N-Substituent Effects on Kinase Selectivity

The target compound serves as a key reference point within a systematic SAR matrix of thiophene-3-amido-oxazole-4-carboxamide analogs. By comparing its biological profile against matched molecular pairs—including the 4-chlorobenzyl, 1-phenylethyl, 3-fluoro-4-methylphenyl, and 2-fluorobenzyl analogs—researchers can deconvolute the contribution of the oxolane N-substituent to kinase selectivity, cellular potency, and pharmacokinetic behavior. This systematic comparator approach is essential for establishing robust SAR that guides lead optimization, as documented in thiophene carboxamide kinase inhibitor development programs targeting VEGFR-2 and JNK [4].

Application
Selection Property
Validation Focus
Low-lipophilicity kinase hit-to-lead
clogP 0.17; TPSA 98.25 Ų
ADME-prediction profile and off-target risk review
Chiral scaffold for stereochemistry studies
Single oxolane chiral center; racemic supply
Enantiomeric resolution and enantiomer-attribution review
Aqueous solubility for biophysical screening
Predicted aqueous solubility advantage vs. aromatic analogs
Solubility-dependent assay reproducibility (SPR, ITC, NMR)
N-substituent SAR matrix studies
Oxolane vs. benzyl/phenylethyl matched pairs
Kinase selectivity and cellular potency endpoint review
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